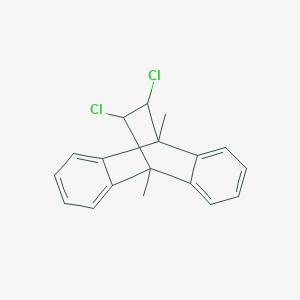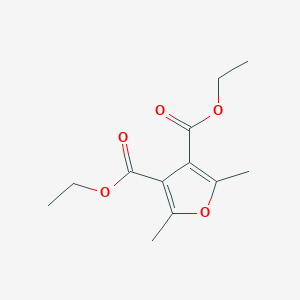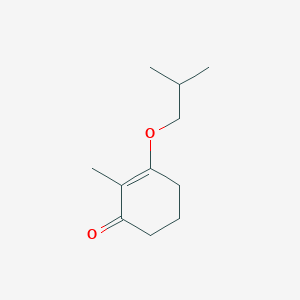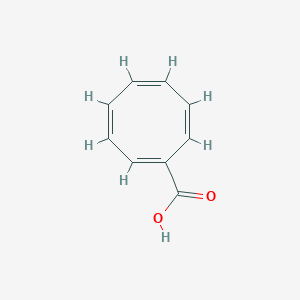
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H16Cl2 and a molecular weight of 303.234 g/mol . This compound is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique structure in the realm of organic chemistry . It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
準備方法
The synthesis of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves several steps:
Synthetic Routes: The key intermediate for the synthesis is 2,3,6,7-tetraamino-9,10-dimethyl-9,10-ethanoanthracene. This intermediate is synthesized through a multi-step process involving bromination and amination reactions.
Reaction Conditions: The reaction conditions typically involve the use of solvents like acetone and petroleum ether, with the reactions being carried out at controlled temperatures.
Industrial Production Methods:
化学反応の分析
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene undergoes various chemical reactions:
Types of Reactions: This compound can undergo substitution reactions, particularly halogenation and amination.
Common Reagents and Conditions: Common reagents include bromine for bromination and various amines for amination reactions.
Major Products: Major products from these reactions include diazoles, quinoxalines, and other nitrogen-containing heterocycles.
科学的研究の応用
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene has several scientific research applications:
Biology and Medicine:
作用機序
The mechanism of action of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves its interaction with various molecular targets:
Molecular Targets and Pathways: The compound’s rigid structure allows it to interact with specific molecular targets, potentially affecting electron transport pathways in organic electronic devices. The exact molecular targets in biological systems are not well-defined.
類似化合物との比較
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene can be compared with other similar compounds:
特性
CAS番号 |
116596-89-5 |
|---|---|
分子式 |
C18H16Cl2 |
分子量 |
303.2 g/mol |
IUPAC名 |
15,16-dichloro-1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H16Cl2/c1-17-11-7-3-5-9-13(11)18(2,16(20)15(17)19)14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3 |
InChIキー |
WSLULVYZRNOGCI-UHFFFAOYSA-N |
正規SMILES |
CC12C(C(C(C3=CC=CC=C31)(C4=CC=CC=C24)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)

![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)




![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)


![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)

